molecular formula C15H9ClF3N3O5 B2596756 [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 878970-22-0

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2596756
CAS No.: 878970-22-0
M. Wt: 403.7
InChI Key: WBYPHMRBHCRPLL-UHFFFAOYSA-N
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Description

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic specialty chemical designed for research and development applications. This molecule features a 6-chloropyridine-3-carboxylate core, a scaffold recognized in medicinal chemistry for its potential as a building block in drug discovery . The structure is further functionalized with a 2-nitro-4-(trifluoromethyl)anilino group, which can be critical for enhancing binding affinity and modulating the physicochemical properties of lead compounds. The integration of these moieties suggests its primary value lies in the exploration of new therapeutic agents, particularly as a key intermediate in synthesizing more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. Researchers can leverage this compound to develop novel enzyme inhibitors or receptor modulators, given the potential for the amide linkage and aromatic systems to engage in specific biological interactions. The presence of the trifluoromethyl group, a common motif in agrochemical and pharmaceutical active ingredients, can improve metabolic stability and membrane permeability. The nitro group also offers a handle for further chemical transformation via reduction to an amine. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-[2-nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O5/c16-12-4-1-8(6-20-12)14(24)27-7-13(23)21-10-3-2-9(15(17,18)19)5-11(10)22(25)26/h1-6H,7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPHMRBHCRPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the chloropyridine ring.

Scientific Research Applications

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chloropyridine moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with Modified Pyridine/Aromatic Substituents

Compound A : [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-Chloropyridine-3-carboxylate (CAS 389810-95-1)
  • Molecular Formula : C₁₄H₁₀ClF₂N₂O₃
  • Key Features: Replaces the nitro and trifluoromethyl groups with 2,4-difluoroanilino. Lacks the strong electron-withdrawing nitro group, reducing electrophilicity but increasing lipophilicity due to fluorine atoms. Potential applications in anti-inflammatory or antiviral agents, as fluorinated anilines are common in bioactive molecules .
Compound B : 2-(4-Hexanamidophenyl)-2-oxoethyl 6-Chloropyridine-3-carboxylate
  • Molecular Formula : C₂₀H₂₁ClN₂O₄
  • Key Features: Substitutes the nitro-trifluoromethylanilino group with a 4-hexanamidophenyl moiety. Used as a building block in combinatorial chemistry for drug discovery .
Compound C : 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide
  • Molecular Formula : C₂₁H₂₀F₃N₅O₃S
  • Key Features :
    • Integrates a 3,5-dimethylisoxazole-thioether group and a pyridinecarboxamide backbone.
    • The isoxazole ring enhances metabolic stability and may modulate kinase inhibition activity.
    • Patented for anticancer and antiviral applications, highlighting the therapeutic relevance of nitro-trifluoromethylaniline derivatives .

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight 390.7 g/mol 330.7 g/mol 388.85 g/mol 479.47 g/mol
Key Substituents Nitro, CF₃, Cl-pyridine Difluoro, Cl-pyridine Hexanamido, Cl-pyridine Isoxazole, CF₃, nitro
Electron Effects Strongly electron-deficient Moderately electron-deficient Electron-neutral Electron-deficient (nitro)
Lipophilicity (LogP)* ~3.2 (estimated) ~2.8 ~2.5 ~3.5
Therapeutic Potential Enzyme inhibition, anticancer Antiviral, anti-inflammatory Drug discovery scaffold Kinase inhibition, antiviral

*Lipophilicity estimated using fragment-based methods.

Mechanistic and Application Insights

  • Target Compound: The nitro group may participate in redox reactions or act as a hydrogen-bond acceptor, while the trifluoromethyl group enhances membrane permeability.
  • Compound A: The difluoroanilino group’s balance of lipophilicity and polarity makes it suitable for CNS-targeted drugs, where blood-brain barrier penetration is critical .
  • Compound B : The hexanamido linker is advantageous in proteolysis-targeting chimeras (PROTACs) , enabling ternary complex formation with E3 ligases .
  • Compound C : The isoxazole-thioether moiety is associated with tyrosine kinase inhibition (e.g., EGFR or VEGFR pathways), a common strategy in oncology .

Biological Activity

The compound [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClF3N2O5C_{15}H_{14}ClF_3N_2O_5, with a molecular weight of approximately 362.31 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and interaction with target proteins.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Candida albicans. The presence of the trifluoromethyl group is believed to enhance these effects by facilitating stronger interactions with bacterial cell membranes and enzymes .
  • Anticancer Activity : Research has shown that derivatives of this compound can inhibit the growth of several cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin in assays against lung (A549), colon (HCT116), and prostate (PC3) cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Key Enzymes : The trifluoromethyl group may enhance binding affinity to target enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Gene Expression Modulation : Studies have reported down-regulation of genes associated with tumor growth, such as EGFR, KRAS, and TP53, indicating a potential role in modulating signaling pathways critical for cancer progression .
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A series of urea derivatives were tested for their antibacterial properties, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides . This suggests that modifications in structure can significantly impact efficacy.
  • Cancer Cell Line Testing : In a comparative study, several compounds were tested against eight human cancer cell lines, with some demonstrating IC50 values significantly lower than Doxorubicin, suggesting superior efficacy . For example, one derivative showed an IC50 value of 22.4 μM against PACA2 cells.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialE. coli4.88 µg/mL
AnticancerA549< Doxorubicin
AnticancerHCT11612.4 μM
AnticancerPACA222.4 μM

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